3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
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Overview
Description
3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one is a complex organic compound that features a combination of several functional groups, including piperazine, pyrimidine, and oxazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Piperazine Derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.
Synthesis of the Pyrimidine Intermediate: This step involves the reaction of 4-acetylpiperazine with a pyrimidine derivative under controlled conditions.
Coupling Reaction: The pyrimidine intermediate is then coupled with a phenyl ethylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound may be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Acetylpiperazine: Shares the piperazine ring but lacks the pyrimidine and oxazolidinone groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups.
Oxazolidinone Derivatives: Compounds with the oxazolidinone ring but different substituents.
Uniqueness
3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its combination of functional groups, which may confer specific properties and activities not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H34N6O3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[2-[1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28) |
InChI Key |
BEWLUEOYYPKPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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